N-[2-methoxy-5-(methylsulfamoyl)phenyl]-2-methylbenzamide
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Overview
Description
N-[2-methoxy-5-(methylsulfamoyl)phenyl]-2-methylbenzamide is a complex organic compound known for its unique chemical structure and properties
Mechanism of Action
Target of Action
The primary target of N-[2-methoxy-5-(methylsulfamoyl)phenyl]-2-methylbenzamide is Fumarate Hydratase of Mycobacterium tuberculosis . Fumarate Hydratase is a key component of the citric acid cycle in Mycobacterium tuberculosis, making it a potential target for the development of new treatments for tuberculosis .
Mode of Action
This compound acts as an allosteric modulator of Fumarate Hydratase . It binds to a non-conserved allosteric site, which is different from the active site that is identical in the human homolog . This unique binding site allows the compound to selectively inhibit the bacterial enzyme without affecting the human counterpart .
Biochemical Pathways
The inhibition of Fumarate Hydratase disrupts the citric acid cycle, a crucial metabolic pathway in Mycobacterium tuberculosis . This disruption can lead to a decrease in the production of energy and other essential metabolites, thereby inhibiting the growth and survival of the bacteria .
Pharmacokinetics
The compound’s effectiveness in inhibitingMycobacterium tuberculosis suggests that it may have suitable pharmacokinetic properties for drug development .
Result of Action
The molecular effect of the compound’s action is the inhibition of Fumarate Hydratase, leading to the disruption of the citric acid cycle . On a cellular level, this can result in the inhibition of bacterial growth and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-5-(methylsulfamoyl)phenyl]-2-methylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Intermediate: The synthesis begins with the preparation of an intermediate compound, such as (2-methoxy-5-(N-methylsulfamoyl)phenyl)boronic acid.
Final Product Formation: The final step involves the conversion of the coupled product into this compound through a series of functional group transformations and purification steps.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Advanced techniques like continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-methoxy-5-(methylsulfamoyl)phenyl]-2-methylbenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives.
Scientific Research Applications
N-[2-methoxy-5-(methylsulfamoyl)phenyl]-2-methylbenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxy-5-(methylsulfamoyl)phenyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide
- (2-methoxy-5-(N-methylsulfamoyl)phenyl)boronic acid
Uniqueness
N-[2-methoxy-5-(methylsulfamoyl)phenyl]-2-methylbenzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its methoxy and methylsulfamoyl groups contribute to its distinct properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-methoxy-5-(methylsulfamoyl)phenyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-11-6-4-5-7-13(11)16(19)18-14-10-12(23(20,21)17-2)8-9-15(14)22-3/h4-10,17H,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRTXTPWXMYABO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)S(=O)(=O)NC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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